2,3,6,7-tetranitro-9H-carbazole
Overview
Description
2,3,6,7-Tetranitro-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its versatile functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . The compound is characterized by the presence of four nitro groups attached to the carbazole core, which significantly influences its chemical behavior and applications.
Preparation Methods
The synthesis of 2,3,6,7-tetranitro-9H-carbazole typically involves the nitration of carbazole. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of intermediate nitro derivatives, which are further nitrated to yield the tetranitro compound .
Industrial production methods for this compound may involve similar nitration processes but are optimized for large-scale production. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,3,6,7-Tetranitro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can further undergo various substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amino derivatives and substituted carbazole compounds .
Scientific Research Applications
2,3,6,7-Tetranitro-9H-carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,6,7-tetranitro-9H-carbazole involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
2,3,6,7-Tetranitro-9H-carbazole can be compared with other nitro-substituted carbazole derivatives, such as 1,3,6,8-tetranitrocarbazole and 3,6-dinitrocarbazole. These compounds share similar structural features but differ in the number and position of nitro groups, which influence their chemical reactivity and applications .
1,3,6,8-Tetranitrocarbazole: Similar in having four nitro groups but differs in their positions, leading to different reactivity and applications.
3,6-Dinitrocarbazole: Contains fewer nitro groups, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific nitro group arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2,3,6,7-tetranitro-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N5O8/c18-14(19)9-1-5-6-2-10(15(20)21)12(17(24)25)4-8(6)13-7(5)3-11(9)16(22)23/h1-4,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGRLKHFWOPITM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3NC2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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